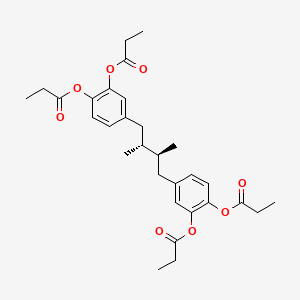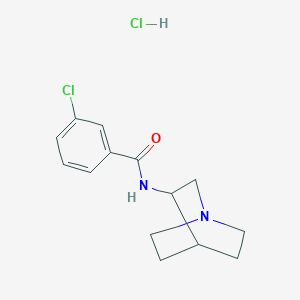![molecular formula C31H25N5O7S B12730310 5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid CAS No. 94022-43-2](/img/structure/B12730310.png)
5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonaphthalen-1-ylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-ylamine. The final step involves the azo coupling reaction with salicylic acid under controlled pH conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Wirkmechanismus
The mechanism of action of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction in biological systems, leading to the release of active amines that interact with cellular pathways. These interactions can modulate various biological processes, such as inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[[2-[(2-amino-8-hydroxy-6-sulpho-1-naphthyl)azo]-4-sulphophenyl]sulphonylsalicylic acid: Another azo dye with similar structural features.
3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: A compound with similar azo linkages but different aromatic rings.
Uniqueness
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94022-43-2 |
|---|---|
Molekularformel |
C31H25N5O7S |
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O7S/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43) |
InChI-Schlüssel |
BSRHQNUCTUCPQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C)N=NC5=CC(=C(C=C5)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















